molecular formula C6H4ClN3S B13002050 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine

7-Chloro-5-methylthiazolo[4,5-d]pyrimidine

Cat. No.: B13002050
M. Wt: 185.64 g/mol
InChI Key: BROHJHIFGLOAST-UHFFFAOYSA-N
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Description

7-Chloro-5-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
  • Thiazolo[4,5-d]pyrimidine derivatives

Comparison: 7-Chloro-5-methylthiazolo[4,5-d]pyrimidine stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct biological activities. Compared to other thiazolo[4,5-d]pyrimidine derivatives, it exhibits a broader spectrum of antimicrobial and antiviral activities .

Properties

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

7-chloro-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H4ClN3S/c1-3-9-5(7)4-6(10-3)8-2-11-4/h2H,1H3

InChI Key

BROHJHIFGLOAST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC=N2

Origin of Product

United States

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